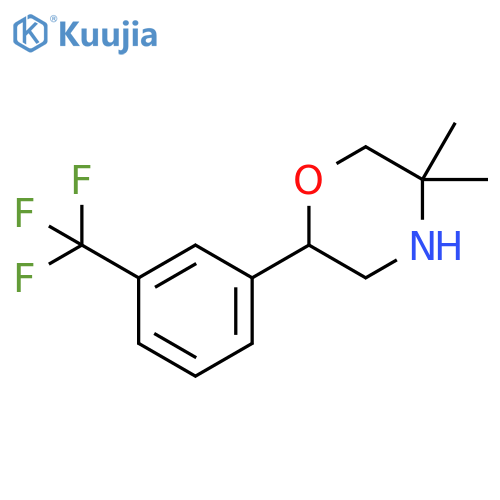Cas no 1099623-12-7 (5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine)

1099623-12-7 structure
商品名:5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine
CAS番号:1099623-12-7
MF:C13H16F3NO
メガワット:259.267454147339
MDL:MFCD11552132
CID:4571881
PubChem ID:43366936
5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 化学的及び物理的性質
名前と識別子
-
- 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
- Morpholine, 5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-
- 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine
-
- MDL: MFCD11552132
- インチ: 1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
- InChIKey: YBCKMFNWWPEEIS-UHFFFAOYSA-N
- ほほえんだ: N1C(C)(C)COC(C2=CC=CC(C(F)(F)F)=C2)C1
5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-221577-5.0g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
| Enamine | EN300-221577-0.05g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038285-1g |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 1g |
¥3325.0 | 2023-04-05 | |
| Chemenu | CM417650-250mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95%+ | 250mg |
$312 | 2023-02-03 | |
| Aaron | AR01AMFO-250mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 250mg |
$481.00 | 2025-02-09 | |
| Aaron | AR01AMFO-500mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 500mg |
$746.00 | 2025-02-09 | |
| A2B Chem LLC | AV74152-250mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 250mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AV74152-5g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 5g |
$2083.00 | 2024-04-20 | |
| A2B Chem LLC | AV74152-10g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 10g |
$3071.00 | 2024-04-20 | |
| TRC | D457538-50mg |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 50mg |
$ 185.00 | 2022-06-05 |
5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
1099623-12-7 (5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量